1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2,3-dihydro-6-methoxy-2-oxo-, methyl ester
Description
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2,3-dihydro-6-methoxy-2-oxo-, methyl ester is a complex organic compound belonging to the pyrrolopyridine family
Properties
IUPAC Name |
methyl 6-methoxy-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-8-4-6(10(14)16-2)5-3-7(13)11-9(5)12-8/h4H,3H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWDMDKYCPJUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(CC(=O)N2)C(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146313 | |
| Record name | Methyl 2,3-dihydro-6-methoxy-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190312-67-4 | |
| Record name | Methyl 2,3-dihydro-6-methoxy-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190312-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-dihydro-6-methoxy-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors, such as amino acids or their derivatives, under specific reaction conditions. The reaction conditions often include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and equipment. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of functional groups such as carboxylic acid and ester groups makes it versatile in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Addition: Electrophilic addition reactions can be performed using electrophiles like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed: The reactions of this compound can lead to the formation of various products, including derivatives with different functional groups, which can be further modified for specific applications.
Scientific Research Applications
This compound has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential therapeutic applications, such as in the development of anticancer drugs and treatments for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but they often include key biological processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy and anti-inflammatory applications. This article focuses on the biological activity of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2,3-dihydro-6-methoxy-2-oxo-, methyl ester , a compound that has shown promise in various preclinical studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 194.20 g/mol. Its structure features a pyrrolo-pyridine core, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 194.20 g/mol |
| CAS Number | 1520544-06-2 |
| Purity | ≥98% |
Anticancer Activity
Recent studies have highlighted the potential of 1H-Pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors. A notable study demonstrated that certain derivatives exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values ranging from 7 nM to over 700 nM. Specifically, compound 4h was effective against breast cancer cell lines (4T1), inhibiting proliferation and inducing apoptosis .
Case Study: FGFR Inhibition
- Compound : 1H-Pyrrolo[2,3-b]pyridine derivative (4h)
- Target : FGFR1–FGFR3
- IC50 Values :
- FGFR1: 7 nM
- FGFR2: 9 nM
- FGFR3: 25 nM
- FGFR4: 712 nM
- Effect on Cancer Cells : Inhibition of migration and invasion in breast cancer cells .
Anti-inflammatory Activity
In addition to anticancer properties, some derivatives have shown significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, certain pyrrolo derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | COX-2 IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |
|---|---|---|---|
| Compound A | 0.04 ± 0.01 | Celecoxib | 0.04 ± 0.01 |
| Compound B | 0.04 ± 0.09 | Diclofenac | Not specified |
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrrolo derivatives is crucial for optimizing their biological activity. Modifications at various positions on the pyrrolo ring can significantly influence their potency and selectivity towards specific biological targets.
Key Findings:
- Substituents on the Pyrrolo Ring : Alterations in substituents can enhance binding affinity to FGFRs.
- Functional Groups : The presence of methoxy and carboxylic acid groups has been associated with improved anti-cancer activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
